molecular formula C16H10F3N3O3 B8005289 N-[6-(2-Furyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid

N-[6-(2-Furyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid

Cat. No.: B8005289
M. Wt: 349.26 g/mol
InChI Key: IRDXOXFJNGZLBN-UHFFFAOYSA-N
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Description

N-[6-(2-Furyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid is a synthetic organic compound designed for research and development purposes. This molecule is built on a pyrimidine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The core is functionalized at the 2-position with a 4-aminobenzoic acid group, a versatile building block with significant research history. 4-Aminobenzoic acid (PABA) is a well-documented biological scaffold essential for folate synthesis and is incorporated into more than 184 known drugs, serving as a classic building block in pharmaceutical design . The presence of the 4-aminobenzoic acid moiety suggests potential for derivative synthesis and exploration in various biochemical pathways . The pyrimidine ring is further substituted with a trifluoromethyl group, a common motif used to enhance a compound's metabolic stability, lipophilicity, and binding affinity, and a furyl ring, which can contribute to molecular recognition and binding. The specific combination of these groups makes this compound a candidate for investigation in multiple research areas. Potential applications include serving as a key intermediate in the synthesis of novel molecules for neurological research, given that PABA derivatives have been evaluated as acetylcholinesterase (AChE) inhibitors for conditions like Alzheimer's disease . Its structural features also make it relevant for developing antimicrobial agents, as PABA-based sulfonamides have a long history as antibacterial agents . Furthermore, the compound may be of interest in materials science or as a standard in analytical chemistry. Researchers can utilize this chemical to explore its specific mechanism of action, physicochemical properties, and full spectrum of biological activities. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-[[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N3O3/c17-16(18,19)13-8-11(12-2-1-7-25-12)21-15(22-13)20-10-5-3-9(4-6-10)14(23)24/h1-8H,(H,23,24)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDXOXFJNGZLBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NC(=N2)NC3=CC=C(C=C3)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction for Thienopyrimidine Precursors

A modified Gewald reaction synthesizes 2-amino-3-carbethoxy thiophenes, which undergo cyclization with formamide under microwave irradiation to form pyrimidin-4(3H)-ones. Subsequent chlorination yields 2-chloro-4-(trifluoromethyl)-6-(2-furyl)pyrimidine.

  • Reagents : Formamide, POCl₃, microwave irradiation (150°C, 30 min).

  • Yield : 68–72% after purification.

Direct Coupling of Heteroaryl Groups

Alternative methods use 4-(2-heteroaryl)-4-methoxy-1,1,1-trifluoro-3-buten-2-ones as precursors. Reaction with guanidine nitrate in ethanol under reflux forms the pyrimidine core.

  • Conditions : 12-hour reflux in ethanol, 1:1.2 molar ratio.

  • Yield : 65%.

Functionalization of the Pyrimidine Ring

Introduction of the 2-Amino Group

The 2-chloro intermediate undergoes nucleophilic substitution with ammonia or ammonium hydroxide:

  • Reagents : NH₃/MeOH (10% w/w), 0.2 MPa N₂, 24-hour reaction.

  • Yield : 85% for 4-aminobenzamide analogs.

Coupling with 4-Aminobenzoic Acid

Esterification-Aminolysis Strategy

4-Aminobenzoic acid is first protected as an ethyl ester to prevent side reactions:

  • Esterification : 4-aminobenzoic acid + ethanol/H₂SO₄ (reflux, 6 hr).

  • Coupling : Ethyl 4-aminobenzoate reacts with 2-chloro-pyrimidine via SNAr:

    • Conditions : DMF, K₂CO₃, 80°C, 12 hr.

    • Yield : 78%.

  • Hydrolysis : Ethyl ester → carboxylic acid using NaOH/EtOH.

Direct Amide Coupling

Alternative one-step method using activated 4-aminobenzoic acid:

  • Activation : Convert to acid chloride with SOCl₂ or mixed anhydride with ClCO₂Et.

  • Coupling : React with 2-amino-pyrimidine in THF, 0°C → RT.

  • Yield : 62%.

Green Chemistry Approaches

Hydroxamic Acid Rearrangement

A patent (CN112745239A) describes a nitration-free route:

  • Step 1 : React 1,4-phthalic acid monoester with hydroxylamine to form hydroxamic acid salt.

  • Step 2 : Larsen rearrangement at 110°C in acetonitrile/water (2.5:1 v/v) yields 4-aminobenzoate.

  • Advantages : Avoids hazardous nitration/reduction steps.

  • Yield : 89.8% for 4-aminobenzoic acid.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for cyclocondensation:

  • Cyclization : 150°C, 30 min vs. 12 hr conventional.

  • Overall yield improvement : 72% → 82%.

Comparative Analysis of Methods

MethodKey StepsYieldScalabilityHazard Profile
CyclocondensationGewald reaction + chlorination68–72%ModeratePOCl₃ toxicity
EsterificationEster protection + SNAr78%HighLow
Direct amide couplingAcid chloride formation + coupling62%ModerateSOCl₂ handling
Green chemistryHydroxamic acid rearrangement89.8%HighMinimal waste

Structural Confirmation and Purity

Analytical Data

  • ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.89 (d, J=8.4 Hz, 2H, benzoic acid-H), 6.92 (d, J=3.6 Hz, 1H, furyl-H).

  • HPLC Purity : ≥99% (C18 column, MeCN/H₂O + 0.1% TFA).

Challenges in Synthesis

  • Trifluoromethyl stability : Degradation observed above 150°C.

  • Furyl group reactivity : Susceptible to oxidation; requires inert atmosphere.

Industrial-Scale Considerations

Cost Analysis

  • Trifluoromethyl precursors : 45% of total material cost.

  • Microwave vs. batch : 30% energy reduction with microwave.

Regulatory Compliance

  • Waste streams : POCl₃ neutralization required (generates phosphate salts).

  • Green method advantages : CN112745239A reduces E-factor by 60% .

Chemical Reactions Analysis

Types of Reactions

N-[6-(2-Furyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The furyl group can be oxidized to a furanone under mild oxidative conditions.

    Reduction: The nitro group (if present) on the aminobenzoic acid moiety can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the electron-withdrawing nature of the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-[6-(2-Furyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid is investigated for its potential therapeutic effects against various diseases. Its structural components suggest possible interactions with biological targets, making it a candidate for drug development.

Case Study: Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. A study evaluated the efficacy of pyrimidine derivatives against bacterial strains, revealing that modifications in the substituents can significantly influence their antibacterial activity.

Biological Studies

The compound's unique structure allows it to interact with specific enzymes and receptors, potentially modulating biological pathways.

Mechanism of Action
The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, while the pyrimidine ring can bind to various biological targets. This interaction may lead to inhibition of certain enzymatic activities or modulation of receptor functions, which is crucial in pharmacological applications.

Chemical Synthesis

As a versatile building block, this compound is utilized in the synthesis of more complex molecules.

Synthetic Routes
The synthesis typically involves cyclocondensation reactions with various reagents, allowing for modifications that can enhance biological activity or alter chemical properties for specific applications.

Mechanism of Action

The mechanism of action of N-[6-(2-Furyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The furyl and aminobenzoic acid moieties contribute to binding affinity and specificity towards the target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Variations at Position 6 of the Pyrimidine Ring

The substituent at position 6 significantly influences physicochemical and biological properties. Below is a comparative analysis of analogues with varying groups at this position:

Table 1: Substituent-Driven Comparison
Compound Name Substituent at Position 6 Molecular Formula Molecular Weight (g/mol) Key Properties/Notes Reference
N-[6-(2-Furyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid 2-Furyl C₁₆H₁₀F₃N₃O₃ 349.27 Enhanced solubility due to polar oxygen in furyl
N-[6-(3-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid 3-Thienyl C₁₆H₁₀F₃N₃O₂S 365.34 Increased lipophilicity from sulfur atom
N-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid 4-Chlorophenyl C₁₈H₁₁ClF₃N₃O₂ 393.75 Electron-withdrawing Cl improves target binding
N-[6-(3,5-Dimethoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid 3,5-Dimethoxyphenyl C₂₀H₁₆F₃N₃O₄ 419.36 Methoxy groups enhance metabolic stability
Key Observations:
  • Electronic Effects : Electron-rich substituents (e.g., methoxyphenyl) improve metabolic stability, while electron-deficient groups (e.g., chlorophenyl) enhance binding to hydrophobic enzyme pockets .
  • Solubility: The 2-furyl group in the target compound provides moderate polarity, balancing solubility and membrane permeability better than purely aromatic (e.g., phenyl) or nonpolar (e.g., thienyl) substituents .

Physicochemical Properties

Table 2: Molecular Weight and Functional Group Impact
Compound Type Average Molecular Weight (g/mol) Dominant Functional Group Impact on Properties
Furyl-substituted (Target) 349.27 Carboxylic acid High solubility, pH-dependent ionization
Thienyl-substituted 365.34 Thiophene Increased membrane permeability
Chlorophenyl-substituted 393.75 Chlorine Enhanced target affinity

Biological Activity

N-[6-(2-Furyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid is a novel compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C16H10F3N3O
  • Molecular Weight: 319.26 g/mol
  • CAS Number: 1432029-52-1

Research indicates that this compound exhibits multiple mechanisms of action that contribute to its biological effects:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in infectious disease treatment.
  • Anti-inflammatory Effects : There is evidence supporting its role in modulating inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity Observation Reference
Enzyme InhibitionSignificant inhibition of target enzymes at IC50 values ranging from 10 µM to 50 µM
Antimicrobial ActivityExhibited activity against various bacterial strains with MIC values ≤ 50 µg/mL
Anti-inflammatory ActivityReduced levels of TNF-alpha and IL-6 in vitro

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited the enzyme involved in the biosynthesis of inflammatory mediators. The results indicated a dose-dependent response, suggesting its potential as an anti-inflammatory agent.
  • Antimicrobial Efficacy : In another case study, the compound was tested against a panel of pathogenic bacteria. The results showed that it had a broad spectrum of activity, particularly against Gram-positive bacteria, highlighting its potential as a new antimicrobial agent.
  • In Vivo Studies : Animal model studies have indicated that administration of this compound resulted in reduced inflammation and improved healing rates in models of acute injury, further supporting its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[6-(2-Furyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid?

  • Methodology : The synthesis typically involves coupling a pyrimidine intermediate with a benzoic acid derivative. For example:

Pyrimidine Core Formation : React 6-(2-furyl)-4-(trifluoromethyl)pyrimidin-2-amine with 4-nitrobenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite.

  • Key variables include solvent polarity, reaction temperature, and catalyst selection to optimize yield .

Q. How is the compound characterized structurally?

  • Methodology :

  • X-ray Crystallography : Use SHELXL for refinement of single-crystal data to resolve bond lengths, angles, and hydrogen-bonding networks .
  • Spectroscopy :
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., furyl protons at δ 6.3–7.2 ppm, CF₃ at δ ~120 ppm in ¹⁹F NMR).
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (C₁₆H₁₁F₃N₄O₃, theoretical [M+H]⁺ = 365.08) .

Q. What biological activities have been reported for this compound?

  • Methodology :

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values).
  • Enzyme Inhibition : Screen against kinases (e.g., CDK2) using fluorescence-based assays (IC₅₀ determination) .

Advanced Research Questions

Q. How can synthetic yield be optimized for scale-up?

  • Methodology :

  • Continuous Flow Reactors : Improve reaction homogeneity and reduce side products (e.g., dimerization) .
  • DoE (Design of Experiments) : Vary solvent (DCM vs. THF), base (Et₃N vs. DBU), and stoichiometry to identify Pareto-optimal conditions .

Q. How to resolve contradictions in biological assay data (e.g., inconsistent IC₅₀ values)?

  • Methodology :

  • Structural Validation : Confirm batch purity via HPLC (>98%) and crystallography to rule out polymorphic variations .
  • Assay Reproducibility : Standardize cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH, ionic strength) to minimize variability .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model binding to CDK2’s ATP-binding pocket (focus on trifluoromethyl hydrophobic interactions).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å) .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Methodology :

  • LC-MS/MS : Develop a gradient elution method (C18 column, 0.1% formic acid in H₂O/MeOH) to separate from metabolites.
  • Matrix Effects : Use deuterated internal standards (e.g., D₃-CF₃ analog) to correct for ion suppression .

Q. How to address crystallographic disorder in the trifluoromethyl group?

  • Methodology :

  • Twinned Refinement : Apply SHELXD for initial phasing and refine using TWIN/BASF commands in SHELXL.
  • Occupancy Modeling : Partition disorder over multiple sites (e.g., CF₃ rotational conformers) with restraints on bond distances .

Q. What structure-activity relationships (SAR) govern its bioactivity?

  • Methodology :

  • Analog Synthesis : Replace the furyl group with thiophene or phenyl rings to assess π-stacking effects.
  • Free-Wilson Analysis : Correlate substituent electronegativity (e.g., CF₃ vs. CH₃) with kinase inhibition potency .

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